molecular formula C8H6ClNO2 B182146 4-Chloro-3-methoxyphenyl isocyanate CAS No. 108438-11-5

4-Chloro-3-methoxyphenyl isocyanate

Cat. No. B182146
M. Wt: 183.59 g/mol
InChI Key: PZZGPQISZMXLMB-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxyphenyl isocyanate, also known as 2-Chloro-4-isocyanato-1-methoxybenzene, is an organic compound with the molecular formula C8H6ClNO2 . It is a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methoxyphenyl isocyanate consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an isocyanate group . The average mass of the molecule is 183.592 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-methoxyphenyl isocyanate include a molecular weight of 183.592 Da and a monoisotopic mass of 183.008713 Da . More specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Bioevaluation in Agriculture

4-Chloro-3-methoxyphenyl isocyanate is utilized in the synthesis of various organic compounds with agricultural applications. Specifically, derivatives of this compound have shown effectiveness in controlling agricultural pests. For instance, compounds synthesized from substituted benzaldehyde and 4-hydroxy acetophenone, when further processed with phenyl isocyanate, demonstrated nematicidal activity against root knot nematodes (Meloidogyne javanica) (Kumari, Singh, & Walia, 2014).

Corrosion Inhibition in Materials Science

In the field of materials science, derivatives of 4-Chloro-3-methoxyphenyl isocyanate, specifically 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been found to significantly inhibit corrosion of mild steel in hydrochloric acid medium. This highlights its potential as a protective agent in industrial processes and applications (Bentiss et al., 2009).

Polymer Science and Thermal Latency

In polymer science, derivatives of 4-Chloro-3-methoxyphenyl isocyanate have been used in synthesizing N-aryl-N′-pyridyl ureas, acting as thermal latent initiators for the ring-opening polymerization of epoxides. This application is crucial in developing materials that require controlled polymerization conditions (Makiuchi, Sudo, & Endo, 2015).

Spectroscopic Analysis

The compound and its derivatives have also been a subject of spectroscopic analysis, providing insights into molecular structure and behavior. Studies involving Raman and infrared spectroscopy, along with ab initio and density functional theory calculations, have been performed to understand the vibrational assignments and structural nuances of 4-Chloro-3-methoxyphenyl isocyanate derivatives (Doddamani, Ramoji, Yenagi, & Tonannavar, 2007).

Medicinal Chemistry and Biomonitoring

In medicinal chemistry, 4-Chloro-3-methoxyphenyl isocyanate derivatives have been synthesized for bioevaluation, particularly as inhibitors of enzymes like lipoxygenases, showcasing potential medicinal properties (Aziz‐ur‐Rehman et al., 2016). Furthermore, the compound's derivatives have been studied for their interactions with DNA, indicating their potential as biomarkers for isocyanate exposure (Beyerbach, Farmer, & Sabbioni, 2006).

Safety And Hazards

4-Chloro-3-methoxyphenyl isocyanate is considered hazardous. It can cause severe skin burns and eye damage. It may cause respiratory irritation and can be fatal if inhaled. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

1-chloro-4-isocyanato-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZGPQISZMXLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxyphenyl isocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FS Tanaka, BL Hoffer, RG Wien - Toxicological & Environmental …, 1986 - Taylor & Francis
… Treating the amino group with phosgene,11 4-chloro-3-methoxyphenyl isocyanate was obtained. The isocyanate was reacted with anhydrous dimethylamine8 to yield the desired …
Number of citations: 30 www.tandfonline.com
FS Tanaka, BL Hoffer, RG Wien - Toxicological & Environmental …, 1986 - Taylor & Francis
… In an ice bath was placed a 250 mL reaction flask containing 0.92 g (5 mmol) of 4-chloro-3-methoxyphenyl isocyanate dissolved in 100 mL of dry ethyl acetate. The two flasks were …
Number of citations: 6 www.tandfonline.com

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